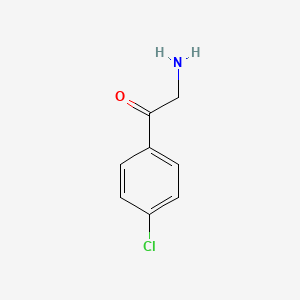2-Amino-1-(4-chlorophenyl)ethanone
CAS No.: 5467-71-0; 7644-03-3
Cat. No.: VC5433472
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5467-71-0; 7644-03-3 |
|---|---|
| Molecular Formula | C8H8ClNO |
| Molecular Weight | 169.61 |
| IUPAC Name | 2-amino-1-(4-chlorophenyl)ethanone |
| Standard InChI | InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 |
| Standard InChI Key | KIFWACLIANOVDG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)CN)Cl |
Introduction
Structural and Molecular Characteristics
2-Amino-1-(4-chlorophenyl)ethanone features a phenyl ring substituted with a chlorine atom at the para position and an aminoethylketone moiety. Key molecular attributes include:
The chlorine atom enhances lipophilicity, influencing interactions with biological targets, while the amino and carbonyl groups enable diverse chemical transformations .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Nitropropene Formation: 4-Chlorobenzaldehyde reacts with nitromethane under basic conditions to yield 4-chlorophenyl-2-nitropropene.
-
Catalytic Reduction: The nitropropene intermediate undergoes hydrogenation using palladium on carbon (Pd/C) to produce 2-amino-1-(4-chlorophenyl)ethanone.
Industrial Production
Industrial methods optimize efficiency through:
-
Continuous Flow Reactors: Enhance reaction control and yield.
-
Asymmetric Hydrogenation: Chiral catalysts (e.g., Ru-BINAP) produce enantiopure derivatives for pharmaceutical applications.
| Method | Conditions | Yield |
|---|---|---|
| Nitropropene Reduction | H₂, Pd/C, EtOH, 25°C | 75–85% |
| Microwave-Assisted | Reduced time, higher purity | 90%+ |
Chemical Reactivity
Key Reactions
-
Oxidation:
-
Reduction:
-
Reagents: NaBH₄ or LiAlH₄.
-
Products: 2-Amino-1-(4-chlorophenyl)ethanol.
-
-
Substitution:
Comparative Reactivity
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 4-Chlorophenylglyoxal |
| Reduction | LiAlH₄/THF | (R)-2-Amino-1-(4-chlorophenyl)ethanol |
| Substitution | NH₃/EtOH | 2-Amino-4-chloroaniline |
| Derivative | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5e (Chalcone analog) | MDA-MB-231 (Breast) | 0.4 |
| 5l (Nitro-substituted) | HeLa (Cervical) | 0.5 |
Enzyme Interactions
-
Monoamine Oxidase (MAO) Inhibition: Modulates neurotransmitter metabolism.
-
Urease Inhibition: IC₅₀: 23.8 µM (Compound 4d).
Applications in Scientific Research
Pharmaceutical Intermediates
-
Analgesics: Precursor to tramadol-like compounds.
-
Antivirals: Investigated for HIV protease inhibition.
Agrochemical Development
-
Herbicides: Chlorophenyl derivatives target plant acetyl-CoA carboxylase.
-
Pesticides: Nitrile derivatives show insecticidal activity .
Material Science
-
Ligands in Catalysis: Chiral variants facilitate asymmetric synthesis.
| Hazard | Precaution |
|---|---|
| Skin/Irritation (H315) | Use nitrile gloves, lab coat |
| Eye Damage (H319) | Wear safety goggles |
| Storage | 2–8°C in airtight containers |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume